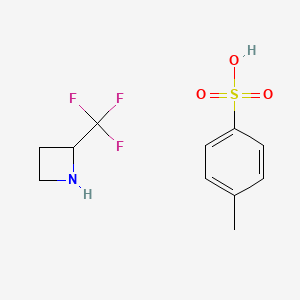

2-Trifluoromethyl-azetidine Tosylate

Description

Significance of Azetidine (B1206935) Scaffolds in Modern Organic Synthesis

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in medicinal chemistry. nih.govresearchgate.net While historically less common than their five- and six-membered counterparts like pyrrolidines and piperidines, azetidine rings are now integral components of several marketed drugs, including the anticancer agent cobimetinib (B612205) and the rheumatoid arthritis treatment baricitinib. nih.gov

The utility of the azetidine scaffold is largely driven by its unique stereochemistry and inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain lies between that of the highly reactive aziridines and the more stable pyrrolidines, providing a balance of stability for handling and reactivity for synthetic modifications. rsc.orgrsc.org This characteristic makes azetidines valuable as building blocks for constructing more complex molecular architectures. rsc.orgnih.gov Their rigid structure can also impart favorable conformational constraints on molecules, which is advantageous in drug design for optimizing interactions with biological targets. nih.gov

The Strategic Impact of Trifluoromethyl Substitution in Heterocyclic Chemistry

The introduction of a trifluoromethyl (CF₃) group into heterocyclic compounds is a well-established strategy in modern drug design to enhance a molecule's physicochemical and pharmacokinetic properties. nih.govbohrium.com The CF₃ group is one of the most lipophilic substituents, and its incorporation can significantly increase a compound's lipophilicity, which may improve its ability to cross biological membranes. mdpi.comnih.gov

Due to the high electronegativity of fluorine atoms, the trifluoromethyl group is strongly electron-withdrawing. mdpi.comwechemglobal.com This property can profoundly influence a molecule's characteristics in several ways:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, which can increase a drug's half-life. mdpi.comwechemglobal.com

Basicity (pKa): Placing a CF₃ group near a nitrogen atom, as in 2-trifluoromethyl-azetidine, significantly lowers the basicity of the nitrogen. This can be beneficial for reducing off-target effects associated with highly basic amines. nih.gov

Binding Affinity: The unique electronic nature of the CF₃ group can lead to stronger interactions with biological targets, such as enzymes or receptors, potentially enhancing a compound's potency. mdpi.comwechemglobal.com

The steric profile of the trifluoromethyl group, being larger than a methyl group, can also influence molecular conformation and interactions with target proteins. mdpi.comresearchgate.net These combined effects make trifluoromethylation a key tool for optimizing lead compounds in drug discovery. hovione.comresearchgate.net

| Property Enhanced by CF₃ Group | Consequence in Drug Design |

| Lipophilicity | Improved membrane permeability and in vivo transport. mdpi.comnih.gov |

| Metabolic Stability | Increased resistance to oxidative metabolism, longer half-life. mdpi.comwechemglobal.com |

| Electron-Withdrawing Nature | Lowering of pKa of nearby amines, altered target interactions. nih.govmdpi.com |

| Binding Affinity | Enhanced electrostatic or hydrogen bonding interactions. mdpi.com |

Historical and Contemporary Research Trajectories for 2-Trifluoromethyl Azetidine Systems

The synthesis and chemistry of 2-trifluoromethyl-azetidines represent a relatively underexplored field of research. nih.govacs.org Early synthetic strategies often relied on the cyclization of linear precursors. One straightforward route involves the intramolecular nucleophilic substitution of γ-chloro-(trifluoromethyl)amines. nih.gov Other established methods include the reduction and functionalization of trifluoromethyl-azetidinones, which are themselves formed through the cyclization of β-amino-β-trifluoromethyl esters. nih.gov

In 2012, a convenient method was developed for creating nonactivated 1-alkyl-2-(trifluoromethyl)azetidines, which were previously not described in the literature. acs.org This multi-step synthesis starts from ethyl 4,4,4-trifluoroacetoacetate and proceeds through imination, reduction, chlorination, and a final base-induced ring closure. acs.org This work also explored the reactivity of these compounds, showing that they could be activated and undergo regiospecific ring-opening to generate a variety of α-trifluoromethylated amines. acs.org

More contemporary research has focused on developing novel and more efficient synthetic pathways. A significant recent advancement is the use of strain-release reactions of highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.govresearchgate.net These reactions, prompted by reagents such as benzyl (B1604629) chloroformate or trifluoroacetic anhydride, allow for the synthesis of diversely substituted 2-(trifluoromethyl)azetidines under mild conditions. nih.govresearchgate.net This approach highlights a modern trend in azetidine synthesis that leverages ring strain to access complex structures. rsc.org The synthesis of enantiomerically pure versions, such as (2R)-2-trifluoromethyl-2-carboxyazetidine, has also been reported, demonstrating the increasing sophistication in this area. acs.org

| Synthetic Strategy | Description | Era |

| Intramolecular Nucleophilic Substitution | Cyclization of γ-chloro-(trifluoromethyl)amines. nih.gov | Foundational |

| From β-lactams | Reduction/functionalization of (trifluoromethyl)azetidinones. nih.gov | Foundational |

| Multi-step from Ethyl Trifluoroacetoacetate | Synthesis of nonactivated 1-alkyl-2-(trifluoromethyl)azetidines. acs.org | Mid-2010s |

| Strain-Release Reactions | Ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.govresearchgate.net | Contemporary |

| Strecker-type reaction | Synthesis of enantiopure α-Tfm-α-carboxy-azetidine. acs.org | Contemporary |

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;2-(trifluoromethyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C4H6F3N/c1-6-2-4-7(5-3-6)11(8,9)10;5-4(6,7)3-1-2-8-3/h2-5H,1H3,(H,8,9,10);3,8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFFBCXHVADOPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Trifluoromethyl Azetidines, with Emphasis on Tosylate Involvement

Intramolecular Cyclization Pathways via Tosylate Activation

Intramolecular cyclization is a direct and effective method for the formation of the azetidine (B1206935) ring. The activation of precursors with tosylate groups is a common strategy to promote the necessary ring-closing reactions.

Base-Promoted Ring Closure of Tosylate-Functionalized Precursors

One established route to 2-(trifluoromethyl)azetidines involves the intramolecular nucleophilic substitution of a tosylate by the potassium salt of a sulfonamide. nih.govresearchgate.net This method relies on the regioselective ring-opening of a corresponding CF3-aziridine with a potassium phenoxide, which generates the precursor for the cyclization step. nih.govresearchgate.net The tosylate group, being a good leaving group, is readily displaced by the internal nucleophile under basic conditions to form the C4-N bond of the azetidine ring. nih.govresearchgate.net

Cyclization of γ-Chloro-(trifluoromethyl)amines Derived from Tosylates

A convenient synthesis of nonactivated 1-alkyl-2-(trifluoromethyl)azetidines has been developed starting from ethyl 4,4,4-trifluoroacetoacetate. nih.gov This multi-step process involves imination, hydride reduction, chlorination, and a final base-induced ring closure. nih.gov While this specific route culminates in the displacement of a chloride, the broader strategy of intramolecular nucleophilic substitution is analogous to pathways involving tosylates. nih.govnih.gov The principles of activating a γ-position for intramolecular attack by the nitrogen atom are central to these cyclization strategies.

Strain-Release Strategies Utilizing Tosylated Aziridine (B145994) Systems

The inherent ring strain of three-membered aziridines can be harnessed as a driving force for the synthesis of four-membered azetidines. Tosylated aziridine derivatives are key intermediates in these strain-release strategies, undergoing regioselective ring-opening and subsequent transformations.

Regioselective Ring-Opening of N-Tosyl-2-(trifluoromethyl)aziridines by Nucleophiles

N-tosyl-2-(trifluoromethyl)aziridines are versatile intermediates that can undergo regioselective ring-opening with various nucleophiles. researchgate.netnih.gov The tosyl group on the nitrogen atom activates the aziridine ring, making it susceptible to nucleophilic attack. nih.gov The regioselectivity of the ring-opening is influenced by both electronic and steric factors, with the trifluoromethyl group playing a significant role in directing the incoming nucleophile. researchgate.netnih.gov This controlled ring-opening provides access to functionalized acyclic amines that can be further elaborated into azetidines. nih.gov

Transformation of cis-1-Tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine to Azetidines

A notable example of a strain-release strategy involves the transformation of cis-1-Tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine. nih.gov This highly functionalized aziridine serves as a versatile building block for the synthesis of azetidines. nih.gov The presence of two tosyl groups provides multiple reaction sites. A remarkable difference in reactivity of this substrate has been observed with respect to aromatic sulfur and oxygen nucleophiles, allowing for its selective conversion into various heterocyclic structures, including azetidines. nih.gov

Activation and Subsequent Reaction of Tosylated 1-Azabicyclo[1.1.0]butanes

Highly strained 1-azabicyclo[1.1.0]butanes (ABBs) are valuable precursors for the synthesis of substituted azetidines through strain-release reactions. nih.govresearchgate.netnih.gov The activation of the ABB nitrogen atom with electrophiles, such as tosyl chloride, facilitates the subsequent nucleophilic addition at a bridgehead carbon, leading to the formation of a 1,3-disubstituted azetidine. nih.gov The reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with various reagents provides access to diversely substituted 2-(trifluoromethyl)azetidines. nih.govresearchgate.net

For instance, the reaction of 3-ethyl-1-azabicyclo[1.1.0]butane with tosyl chloride in the presence of sodium carbonate affords N-p-toluenesulfonyl-3-chloro-3-ethylazetidine and N-p-toluenesulfonyl-3-ethyl-3-hydroxyazetidine. researchgate.net Similarly, the reaction of 1-aza-3-phenylbicyclo[1.1.0]butane with p-toluenesulfonyl azide (B81097) yields N-(p-toluenesulfonyl-3-azido-3-phenylazetidine. researchgate.net These examples highlight the utility of tosyl-based reagents in activating ABBs for the synthesis of functionalized azetidines.

Table of Reaction Data

| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 3-ethyl-1-azabicyclo[1.1.0]butane | TsCl, Na2CO3, aq. THF | N-p-toluenesulfonyl-3-chloro-3-ethylazetidine | 34 | researchgate.net |

| 2 | 3-ethyl-1-azabicyclo[1.1.0]butane | TsCl, Na2CO3, aq. THF | N-p-toluenesulfonyl-3-ethyl-3-hydroxyazetidine | 31 | researchgate.net |

| 3 | 1-aza-3-phenylbicyclo[1.1.0]butane | TsN3 | N-(p-toluenesulfonyl-3-azido-3-phenylazetidine) | 15 | researchgate.net |

Metal-Catalyzed Synthesis Incorporating Tosylate-Derived Reactants

Transition-metal catalysis offers powerful and efficient routes to complex molecular architectures under mild conditions. Palladium, copper, and nickel catalysts have been instrumental in developing novel strategies for the synthesis of 2-trifluoromethyl azetidines, often leveraging the unique reactivity of tosylated precursors.

Palladium-Catalyzed Hydrogenolysis of Tosylated Azabicyclobutanes

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. One elegant strategy for forming 2,3-disubstituted azetidines involves the strain-release hydrogenolysis of 1-azabicyclo[1.1.0]butanes (ABBs). While the direct hydrogenolysis of a tosylated ABB to a 2-trifluoromethyl azetidine is not extensively detailed, the foundational methodology highlights the synthesis of related structures where tosyl groups are noted as common nitrogen-protecting moieties in azetidine chemistry. nih.gov

The process typically involves the palladium-catalyzed ring-opening of the highly strained ABB core. For instance, the hydrogenolysis of 3-aryl-2-trifluoromethyl-1-azabicyclobutanes provides convenient access to the corresponding cis-2,3-disubstituted azetidines. nih.gov This transformation demonstrates high stereoselectivity, with the trifluoromethyl group significantly influencing the stereochemical outcome of the reaction. nih.gov The reaction proceeds by cleavage of the central C1-C3 bond of the bicyclic system, followed by hydrogenation. The use of a tosyl group on the nitrogen atom of the azetidine precursor is a common strategy to activate the molecule or to direct the stereochemistry of subsequent transformations.

Table 1: Palladium-Catalyzed Hydrogenolysis of 3-Aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes

Copper-Catalyzed Reactions Involving Sulfonyl Azides and Alkynes

Copper catalysis has emerged as a versatile tool for the construction of nitrogen-containing heterocycles. Reactions involving sulfonyl azides (such as tosyl azide) and alkynes are particularly powerful. One such advanced methodology is the cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides, which provides facile access to complex azetidine-fused tricyclic compounds under mild conditions.

In this transformation, a trifluoromethyl group is introduced, and a subsequent radical cyclization is initiated. The sulfonyl group, often a tosyl group attached to the ynamide nitrogen, is critical for the reaction's success. This process represents a rare example of a 4-exo-dig radical cyclization, opening a new avenue for constructing synthetically valuable azetidines from readily available N-allyl ynamides.

Nickel-Catalyzed Transformations of Azetidine Precursors

Nickel catalysis provides a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. While less common than palladium- or copper-based methods for this specific target, nickel-catalyzed reactions are effective for the ring-opening and functionalization of strained rings, including N-tosyl aziridine precursors, which can lead to substituted amine structures foundational to azetidine synthesis. acs.orgmdpi.com For instance, nickel-catalyzed cross-coupling of N-tosylaziridines with organozinc reagents proceeds with high regioselectivity at the less hindered C–N bond. acs.org

Furthermore, the merger of nickel and photocatalysis has enabled the challenging coupling of N-tosyl styrenyl aziridines with aldehydes, resulting in a regiocontrolled ring-opening to form β-amino ketones. nih.gov These methods, while demonstrated on aziridine rings, establish the principle that nickel can effectively activate N-tosylated strained rings, a concept applicable to the transformation of functionalized azetidine precursors into more complex derivatives. The development of direct nickel-catalyzed routes from tosylated precursors to 2-trifluoromethyl-azetidines remains an area of ongoing research. digitellinc.comcalstate.edu

Organocatalytic Approaches Towards Enantioenriched 2-Trifluoromethyl Azetidines

Organocatalysis has revolutionized asymmetric synthesis by avoiding the use of metals, offering a greener and often complementary approach. For the synthesis of chiral 2-trifluoromethyl azetidines, organocatalytic methods provide powerful strategies to establish stereocenters with high fidelity.

A key strategy involves the asymmetric [2 + 2] cycloaddition of tethered trifluoromethyl ketimines and allenes, catalyzed by a peptide-mimic phosphonium (B103445) salt. acs.org This methodology allows for the facile assembly of enantioenriched six-membered ring-fused α-trifluoromethyl azetidines. These products contain two densely functionalized carbon stereocenters and are generated in high yields with excellent diastereo- and enantioselectivities. acs.org Although the catalyst itself is not tosylate-derived, the substrates for such reactions are often N-protected imines. The use of a tosyl group as the nitrogen-protecting group is a standard practice in the synthesis of such precursors, controlling their reactivity and stability. nih.gov

Table 2: Organocatalytic Asymmetric [2 + 2] Cycloaddition for Fused α-Trifluoromethyl Azetidines

Mechanistic Insights and Stereochemical Control in 2 Trifluoromethyl Azetidine Synthesis

Elucidation of Reaction Mechanisms in Azetidine (B1206935) Ring Formation

The formation of the 2-trifluoromethyl-azetidine ring has been accomplished through several synthetic strategies, with the mechanism being highly dependent on the chosen precursors and reaction conditions. Key mechanistic pathways include intramolecular cyclization and strain-release ring-opening reactions. nih.gov

One prominent method involves the intramolecular nucleophilic substitution of a suitable precursor, such as a γ-chloro-α-(trifluoromethyl)amine. nih.govnih.gov This approach follows a classical SN2-type mechanism where the amine nitrogen acts as the nucleophile, displacing a leaving group (e.g., chloride or tosylate) at the γ-position to form the four-membered ring. The reaction is typically induced by a base to deprotonate the amine or its conjugate acid, thereby increasing its nucleophilicity. nih.gov

A more recent and powerful strategy involves the strain-release reaction of highly strained 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs). nih.gov The mechanism is initiated by the reaction of the nitrogen atom with an electrophile, such as benzyl (B1604629) chloroformate or trifluoroacetic anhydride. This initial attack leads to the formation of a reactive azetidin-1-ium (azonium) intermediate. nih.govresearchgate.net The subsequent step involves the ring-opening of this strained intermediate by a nucleophile. The regioselectivity of the nucleophilic attack is dictated by the electronic and steric properties of the azetidinium ion. For instance, with trifluoroacetic anhydride, the reaction forms an azonium intermediate which, upon ring-opening by a trifluoroacetate (B77799) anion or water, followed by hydrolysis, yields 2-(trifluoromethyl)azetidin-3-ols. nih.gov The reaction with benzyl chloroformate proceeds similarly, affording 3-chloro-2-(trifluoromethyl)azetidines. nih.govresearchgate.net The high degree of strain in the ABB precursor (estimated ring strain of ca. 27 kcal/mol) is the primary driving force for these transformations. acs.org

Another important mechanistic class for azetidine synthesis is the [2+2] cycloaddition, known as the aza Paternò–Büchi reaction, which involves the photochemical reaction between an imine and an alkene. rsc.orgrsc.orgresearchgate.net This reaction can proceed through the excited state of the imine, leading to the formation of the azetidine ring in a single, atom-economical step. rsc.orgresearchgate.net However, challenges associated with the photoreactivity of acyclic imines have limited its broad application for this specific class of compounds. researchgate.net

Diastereoselective and Enantioselective Control Strategies

Achieving stereochemical control is paramount in the synthesis of complex molecules for applications in medicinal chemistry. For 2-trifluoromethyl azetidines, which can possess multiple stereocenters, both diastereoselective and enantioselective strategies have been developed.

Chiral auxiliaries provide a reliable method for inducing enantioselectivity. A notable example is the synthesis of enantiopure (2R)-2-trifluoromethyl-2-carboxyazetidine. acs.org This synthesis utilizes (R)-phenylglycinol as a chiral auxiliary, which condenses with ethyl-4,4,4-trifluoroacetoacetate to form a chiral bicyclic oxazolidine (B1195125) intermediate. A subsequent Strecker-type reaction on this intermediate proceeds with high stereocontrol, ultimately yielding the target azetidine amino acid after further transformations. The auxiliary directs the approach of the nucleophile, establishing the desired stereochemistry at the C2 position. acs.org

Asymmetric catalysis offers a more efficient approach to enantioselective synthesis. Copper-catalyzed boryl allylation of azetines has been demonstrated as a highly effective method for accessing chiral 2,3-disubstituted azetidines. nih.gov Using a copper catalyst paired with a chiral bisphosphine ligand, this reaction installs both a boryl and an allyl group across the C=C bond of the azetine, creating two new stereogenic centers with excellent regio-, enantio-, and diastereoselectivity. nih.gov Similarly, organocatalysis using chiral thiourea (B124793) and squaramide catalysts has been employed to synthesize α-azetidinyl alkyl halides with a high degree of enantioselectivity. nih.gov DFT computational studies have been used to rationalize the origins of selectivity in such catalytic systems, highlighting the importance of substrate arrangement within the chiral catalyst's binding pocket. rsc.org

The stereochemical outcome of ring-opening reactions is often determined by the mechanism of the ring-opening step. In the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, the stereochemistry is controlled by the trajectory of the incoming nucleophile attacking the azetidinium intermediate. nih.gov The reaction of ABBs with benzyl chloroformate is highly diastereoselective, affording the 3-chloro-2-(trifluoromethyl)azetidine as a single detectable diastereomer (dr > 96:4). nih.govresearchgate.net The stereochemistry was determined to be trans between the C3-chloro and C2-trifluoromethyl groups, which results from the nucleophile attacking the carbon atom from the face opposite to the trifluoromethyl group in the intermediate. nih.gov

Conversely, a different stereochemical outcome is observed in palladium-catalyzed hydrogenolysis of these ABBs. This reaction provides access to cis-3-aryl-2-trifluoromethyl azetidines, indicating a different mechanistic pathway that controls the final stereochemistry. nih.govresearchgate.net This highlights how the choice of reagents can completely invert the diastereoselectivity of the ring-opening process.

The table below summarizes the diastereoselectivity observed in the ring-opening reactions of a 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane precursor.

| Reaction Type | Reagent | Product | Observed Diastereoselectivity | Source |

|---|---|---|---|---|

| Polar Strain-Release | Benzyl Chloroformate | trans-3-chloro-2-(trifluoromethyl)azetidine | > 96:4 dr | nih.gov |

| Palladium-Catalyzed Hydrogenolysis | H₂, Pd/C | cis-3-aryl-2-(trifluoromethyl)azetidine | Not specified, but consistently cis | nih.gov |

In cycloaddition reactions like the aza Paternò–Büchi reaction, stereoselectivity can be achieved, often yielding the endo diastereomer exclusively in certain systems. rsc.org The stereochemical course is influenced by the electronic nature of the reactants and the stability of the diradical intermediates involved in the reaction pathway. rsc.orgresearchgate.net

Quantum Chemical and Computational Studies on Reaction Pathways

Computational chemistry has become an indispensable tool for understanding the complex reaction pathways involved in azetidine synthesis. thescience.dev Quantum chemical studies, particularly using Density Functional Theory (DFT), provide detailed insights into transition state geometries, activation energies, and the origins of stereoselectivity. rsc.orgfrontiersin.org

For instance, computational models have been developed to predict the feasibility and outcome of photocatalyzed [2+2] cycloadditions to form azetidines. thescience.dev By calculating the frontier molecular orbital energies of the alkene and oxime precursors, researchers can prescreen reactant pairs to determine which combinations are likely to be successful, thereby accelerating the discovery of new synthetic routes. thescience.dev

Computational studies have also been crucial in explaining the regioselectivity of certain ring-forming reactions. In the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, calculations of the transition states showed that the pathway leading to the azetidine product was energetically much more favorable than the alternative pathway to a pyrrolidine. frontiersin.org These results suggested that the coordination of the lanthanum catalyst to the substrate and/or product plays a key role in directing the regioselectivity of the epoxide ring-opening. frontiersin.org

Furthermore, computational analysis has been applied to understand enantioselectivity in chiral catalysis. For the desymmetrization of N-acyl-azetidines catalyzed by chiral phosphoric acid, DFT calculations and steric maps revealed that selectivity is driven by the ability of the substrate's reactive conformation to fit within the chiral pocket of the catalyst. rsc.org These studies provide a predictive model based on the spatial arrangement of the nucleophile and the acyl group within the catalyst's chiral environment. rsc.org

Reactivity Profiles and Derivatization of 2 Trifluoromethyl Azetidine Scaffolds

Nucleophilic Ring-Opening Reactions of 2-Trifluoromethyl Azetidines

The strained nature of the azetidine (B1206935) ring makes it susceptible to nucleophilic ring-opening, a process that can be facilitated by activating the ring nitrogen. rsc.orgambeed.com For 2-trifluoromethyl azetidines, this reactivity has been systematically explored, revealing distinct patterns compared to azetidines with other substituents. nih.govacs.org

Non-activated 1-alkyl-2-(trifluoromethyl)azetidines require activation to undergo nucleophilic ring-opening. acs.org This is typically achieved by converting the azetidine nitrogen into a quaternary ammonium (B1175870) salt, forming a more electrophilic azetidinium intermediate. acs.orgbohrium.com This activation can be accomplished through several methods:

Protonation: Treatment with an acid.

Alkylation: Reaction with alkyl halides.

Acylation: Reaction with acylating agents like chloroformates. acs.orgbohrium.com

Once formed, these azetidinium ions become highly susceptible to attack by nucleophiles, leading to the cleavage of a C-N bond and relieving the ring strain. acs.orgmagtech.com.cn The reactivity profile of these intermediates provides a pathway to a diverse array of acyclic α-trifluoromethyl amines. acs.orgacs.org

A notable characteristic of the ring-opening of 2-trifluoromethyl azetidinium ions is its high regiospecificity. acs.org Independent of the activation method or the nature of the nucleophile used, the nucleophilic attack consistently occurs at the C4 position (the less substituted carbon adjacent to the nitrogen). nih.govacs.orgacs.org This exclusive C4-N bond cleavage is observed with a wide range of heteroatom (oxygen, nitrogen, sulfur, halogen) and carbon nucleophiles. acs.org

This outcome is distinct from the behavior of azetidines bearing other electron-withdrawing groups (like acyl or cyano) at the C2 position, where mixtures of C2 and C4 ring-opening products are often formed. acs.orgmagtech.com.cn While the C2 position is electronically activated by the adjacent CF₃ group, the attack occurs at the sterically more accessible C4 position. This consistent regiospecificity makes 2-trifluoromethyl azetidines valuable synthons for preparing specifically substituted α-trifluoromethylated amines. acs.org

| Nucleophile Type | Specific Nucleophile | Resulting Product Structure | Product Class |

|---|---|---|---|

| Oxygen | H₂O, Alcohols | R-NH-CH(CF₃)-CH₂-CH₂-OR' | γ-Alkoxy-α-trifluoromethyl amine |

| Nitrogen | Amines, Azides | R-NH-CH(CF₃)-CH₂-CH₂-NR'R'' | γ-Amino-α-trifluoromethyl amine |

| Carbon | Cyanide (KCN) | R-NH-CH(CF₃)-CH₂-CH₂-CN | γ-Cyano-α-trifluoromethyl amine |

| Sulfur | Thiophenol | R-NH-CH(CF₃)-CH₂-CH₂-SPh | γ-Thiophenyl-α-trifluoromethyl amine |

| Halogen | Chloride, Bromide, Iodide | R-NH-CH(CF₃)-CH₂-CH₂-X | γ-Halo-α-trifluoromethyl amine |

Ring-Expansion and Rearrangement Transformations

Beyond simple ring-opening, 2-trifluoromethyl azetidine scaffolds can undergo more complex transformations, including ring expansions and rearrangements, to yield larger heterocyclic structures. These reactions leverage the inherent strain of the four-membered ring to drive the formation of five-, six-, or even eight-membered rings. nih.govresearchgate.netnih.gov

For instance, bicyclic azetidinium intermediates can be transformed into larger nitrogen-containing heterocycles such as pyrrolidines, piperidines, and azepanes. researchgate.net In one documented case, an attempt to form a spirocyclic system from a substituted azetidine resulted in an unexpected ring expansion followed by a spirocyclization, ultimately forming a [4.2.0]-bicyclic ring system instead of the anticipated [3.3.0]-spirocycle. nih.gov These transformations highlight the potential of azetidines as precursors to more complex molecular architectures.

Further Functionalization and Synthetic Modifications

The 2-trifluoromethyl azetidine core serves as a versatile scaffold for further synthetic modifications, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular frameworks. researchgate.net

One effective strategy involves the strain-release ring-opening of highly strained 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane precursors. nih.govresearchgate.net This approach provides access to diversely substituted 2-(trifluoromethyl)azetidines, such as 3-chloroazetidines and azetidin-3-ols, which are valuable building blocks for medicinal chemistry. nih.govresearchgate.net These functionalized azetidines can be modified further; for example, the C-Cl bond in a 3-chloro-2-(trifluoromethyl)azetidine can undergo radical reduction. nih.gov

More advanced methods include the development of azetidine sulfonyl fluorides (ASFs) as reagents for synthesizing 3-aryl-3-substituted azetidines. nih.gov Additionally, N-alkylation of the azetidine ring with functionalized alkyl chains, followed by reactions like ring-closing metathesis, has been used to create fused bicyclic systems containing an eight-membered ring. nih.gov These strategies demonstrate the utility of the 2-trifluoromethyl azetidine scaffold in generating libraries of complex molecules for various applications. nih.govnih.gov

Applications of 2 Trifluoromethyl Azetidine Scaffolds in Advanced Organic Synthesis

Utilization as Versatile Chiral Building Blocks

Chiral 2-(trifluoromethyl)azetidine (B2671701) derivatives are powerful building blocks for the asymmetric synthesis of complex nitrogen-containing molecules. The inherent strain of the four-membered ring, combined with the strong electron-withdrawing nature of the trifluoromethyl group, dictates the stereochemical outcome of many reactions. The tosylate activation of the nitrogen atom further enhances the reactivity of the azetidine (B1206935) ring, making it susceptible to stereospecific ring-opening and functionalization reactions.

One of the key strategies for synthesizing chiral 2-(trifluoromethyl)azetidines involves the diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines, which yields 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. These strained bicyclic compounds can then undergo palladium-catalyzed hydrogenolysis to produce cis-2,3-disubstituted azetidines with high diastereoselectivity. nih.gov The resulting chiral azetidines can be further elaborated, transferring their stereochemistry to more complex products.

For instance, the diastereoselective addition of organometallic reagents to chiral imines derived from phenylglycinol and fluoral has been employed to create precursors that cyclize into optically active 2-(trifluoromethyl)azetidines. nih.gov These chiral scaffolds are then used in the synthesis of more complex molecules, where the stereocenter at the 2-position of the azetidine ring directs the stereochemistry of subsequent transformations. The ability to control the stereochemistry at the carbon bearing the trifluoromethyl group is of paramount importance for the biological activity of the final products.

The versatility of these chiral building blocks is showcased in their ability to undergo a variety of stereoselective transformations. The specific outcomes of these reactions are often dictated by the nature of the substituents on the azetidine ring and the reaction conditions employed.

Table 1: Examples of Diastereoselective Syntheses of 2-(Trifluoromethyl)azetidine Derivatives

| Precursor | Reagent(s) | Product | Diastereomeric Ratio (d.r.) | Reference |

| 3-Aryl-2-(trifluoromethyl)-1-azabicyclobutane | Pd/C, H₂, Boc₂O | cis-N-Boc-2-aryl-3-(trifluoromethyl)azetidine | High | nih.gov |

| Chiral imine from phenylglycinol and fluoral | Organometallic reagent, then cyclization | Chiral 2-(trifluoromethyl)azetidine | High | nih.gov |

| 2-(Trifluoromethyl)-2H-azirine | Diastereoselective cyclopropanation | 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | High | nih.gov |

Precursors for the Synthesis of Diverse α-(Trifluoromethyl)amines

α-(Trifluoromethyl)amines are a critical class of compounds in pharmaceutical research due to the unique properties conferred by the CF3 group, which can modulate the basicity of the amine and improve its pharmacokinetic profile. nih.gov 2-(Trifluoromethyl)azetidine tosylate and related activated azetidines serve as excellent precursors for these valuable compounds through regioselective ring-opening reactions.

A robust method for the synthesis of a wide array of α-(trifluoromethyl)amines involves the quaternization of 1-alkyl-2-(trifluoromethyl)azetidines, followed by a regiospecific ring-opening at the C4 position by various nucleophiles. nih.gov The activation of the azetidine nitrogen, for instance through the formation of an azetidinium salt (conceptually similar to the activation provided by a tosyl group on a precursor amine), renders the C4 position susceptible to nucleophilic attack. This strategy allows for the introduction of a diverse range of functional groups.

The reaction proceeds via an intermediate azetidinium salt, which undergoes nucleophilic attack to cleave the C4-N bond, thus opening the ring and generating a γ-substituted α-(trifluoromethyl)amine. This method has been successfully employed with a variety of nucleophiles, including oxygen, nitrogen, carbon, sulfur, and halogen nucleophiles, highlighting its broad applicability. nih.gov

Table 2: Synthesis of α-(Trifluoromethyl)amines via Ring Opening of Activated 2-(Trifluoromethyl)azetidines

| Nucleophile | Reagent | Product Type | Reference |

| Oxygen Nucleophiles | H₂O, Alcohols, Phenols | γ-Hydroxy/Alkoxy/Phenoxy-α-(trifluoromethyl)amines | nih.gov |

| Nitrogen Nucleophiles | Amines, Azides | γ-Amino/Azido-α-(trifluoromethyl)amines | nih.gov |

| Carbon Nucleophiles | Cyanides, Grignard reagents | γ-Cyano/Alkyl-α-(trifluoromethyl)amines | nih.gov |

| Sulfur Nucleophiles | Thiols, Thiophenols | γ-Thio/Thiophenoxy-α-(trifluoromethyl)amines | nih.gov |

| Halogen Nucleophiles | Halide salts (e.g., NaI, NaBr) | γ-Halo-α-(trifluoromethyl)amines | nih.gov |

Integration into Complex Heterocyclic Systems and Molecular Architectures

The 2-(trifluoromethyl)azetidine scaffold is not only a source of smaller functionalized molecules but also a key component in the construction of more complex heterocyclic systems and intricate molecular architectures. Its unique combination of ring strain and electronic properties allows it to participate in a range of cycloaddition and ring-transformation reactions.

Strain-release reactions of highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes provide a direct route to diversely functionalized 2-(trifluoromethyl)azetidines. nih.gov These azetidines can then be used as platforms for further synthetic elaborations. For example, a 3-chloro-2-(trifluoromethyl)azetidine, synthesized via this method, can undergo further functionalization at the C3 position. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, have been successfully performed on azabicyclobutane precursors bearing an iodoaryl group, prior to their conversion to the corresponding cis-2,3-disubstituted N-Boc azetidines. nih.gov This demonstrates the feasibility of incorporating the 2-(trifluoromethyl)azetidine motif into complex aromatic and acetylenic structures.

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 2-Trifluoromethyl-azetidine Tosylate?

- Methodological Answer : The synthesis of trifluoromethyl-substituted azetidines often involves copper-catalyzed cross-coupling reactions. For example, trifluoromethyl benzimidazoles can be synthesized via Cu(I)/TMEDA-catalyzed reactions with primary amines, as demonstrated in trifluoroacetimidoyl halide chemistry . Additionally, multi-step protocols for related spirophosphazenes (e.g., tetrachloromonospirocyclotriphosphazenes) involve THF-based reactions with carbazolyldiamines and triethylamine, followed by purification via column chromatography . These methods can be adapted for this compound by substituting appropriate precursors.

Q. How is the purity and structural integrity of this compound assessed?

- Methodological Answer : Purity is typically verified using HPLC (≥98% purity thresholds, as seen in tosylate derivatives) . Structural confirmation relies on spectroscopic techniques (NMR, FT-IR) and X-ray crystallography, as detailed in supplementary information (SI) of phosphazene synthesis studies . Mass spectrometry (MS) further validates molecular weight (297.3 g/mol, per ).

Q. What are the key applications of this compound in medicinal chemistry?

- Methodological Answer : Trifluoromethyl-azetidine derivatives serve as building blocks for neurological and anti-inflammatory drug candidates. For instance, glycopyrronium tosylate (a structurally related compound) is used in clinical trials for hyperhidrosis, demonstrating efficacy via sweat production assays and quality-of-life metrics . Similar methodologies (e.g., enzyme inhibition assays, receptor binding studies) can be applied to evaluate this compound in target validation.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during synthesis optimization?

- Methodological Answer : Contradictions in data (e.g., outlier gravimetric measurements in clinical trials) require sensitivity analyses to exclude anomalous datasets . For synthetic chemistry, cross-validation using multiple techniques (e.g., comparing NMR with X-ray crystallography) ensures accuracy. Computational modeling (DFT calculations) may also clarify structural ambiguities in trifluoromethyl groups .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Methodological Answer : Ligand-promoted reactions (e.g., TMEDA in Cu-catalyzed couplings) enhance reaction efficiency for trifluoromethyl intermediates . Controlled reactive-ion etching (RIE) and spin-coating techniques, as used in polymer-based electrode fabrication , can be adapted to minimize side reactions. Solvent selection (e.g., THF for phosphazene synthesis ) and temperature gradients during crystallization also optimize yield.

Q. How does this compound perform in advanced material applications?

- Methodological Answer : Tosylate-doped polymers (e.g., PEDOT:tosylate) exhibit high conductivity and flexibility for conformable electronics . Researchers can evaluate this compound in similar contexts by measuring electrical conductivity (four-point probe), thermal stability (TGA), and crystallinity (XRD). Surface morphology analysis (SEM/AFM) further assesses compatibility with polymer matrices .

Q. What experimental designs are critical for pharmacological studies of this compound?

- Methodological Answer : Preclinical studies should follow double-blind, vehicle-controlled trial designs, as seen in hyperhidrosis research . Key endpoints include dose-response curves (IC₅₀ determination via MTT assays ) and pharmacokinetic profiling (HPLC-MS for bioavailability). Subgroup analyses (e.g., age, prior treatments) ensure robustness, while open-label extensions monitor long-term effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.